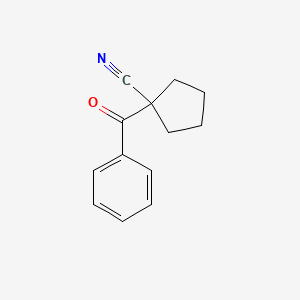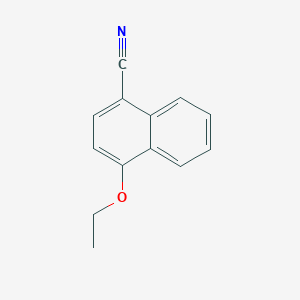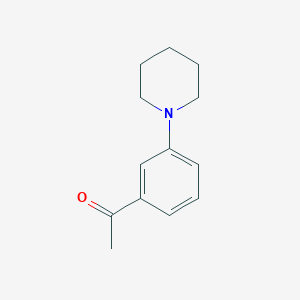
7-(2-Aminoethyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Aminoethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA This compound features an aminoethyl group attached to the seventh position of the guanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)guanine typically involves the reaction of guanine with ethylenediamine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and stepwise synthesis can also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Aminoethyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(2-Aminoethyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA interactions and its potential as a molecular probe.
Medicine: Investigated for its potential therapeutic effects, including its role in anticancer and antiviral research.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 7-(2-Aminoethyl)guanine involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with DNA and RNA, affecting their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethylguanine: Similar structure but with the aminoethyl group attached to a different position.
7-Methylguanine: Features a methyl group instead of an aminoethyl group.
Guanine: The parent compound without any additional functional groups.
Uniqueness
7-(2-Aminoethyl)guanine is unique due to the presence of the aminoethyl group at the seventh position, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to nucleic acids and proteins, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
76495-81-3 |
|---|---|
Molekularformel |
C7H10N6O |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-amino-7-(2-aminoethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H10N6O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2,8H2,(H3,9,11,12,14) |
InChI-Schlüssel |
HFJYUQHXKXFQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CCN)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)

![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)




